[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate
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Overview
Description
[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with an amino group and a carboxylate group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate can be achieved through a series of organic reactions. One common method involves the Eschenmoser coupling reaction, which is known for its efficiency and scalability. This reaction typically starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions often include the use of tertiary amides and NMR techniques to confirm the (Z)-configuration of the products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Eschenmoser coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced analytical techniques, such as NMR spectroscopy, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permangan
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13-6-4-9-15(12-13)18(20)21-23-19(22)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAZJGZRDWUMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC3=CC=CC=C32)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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